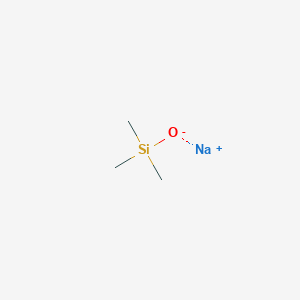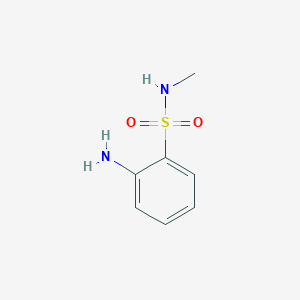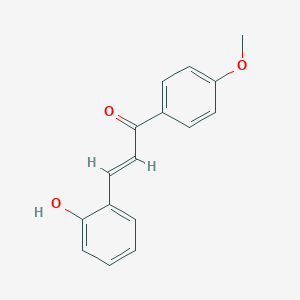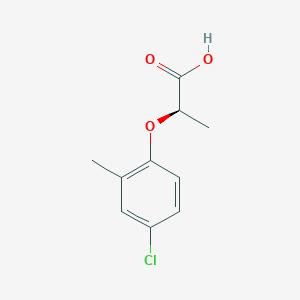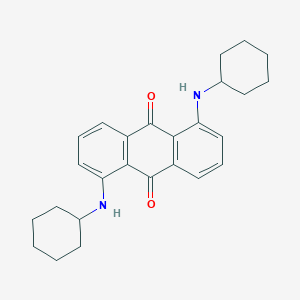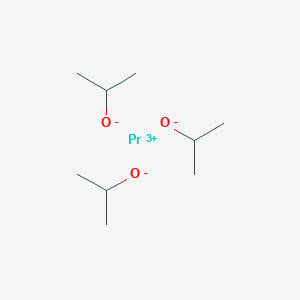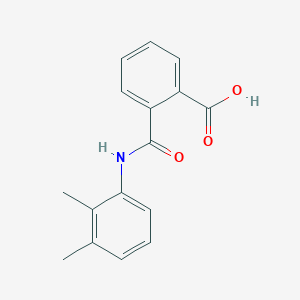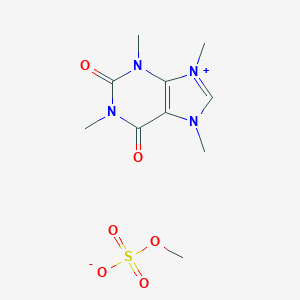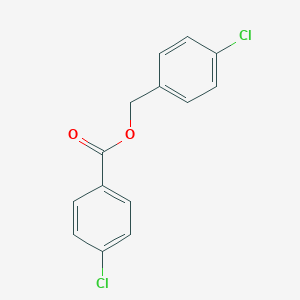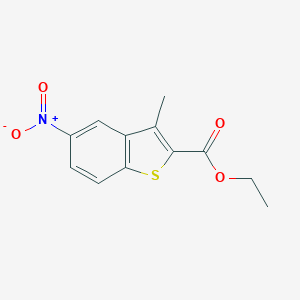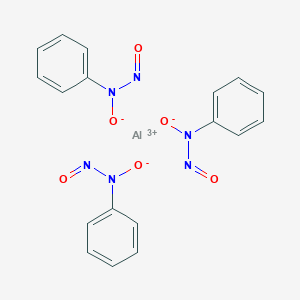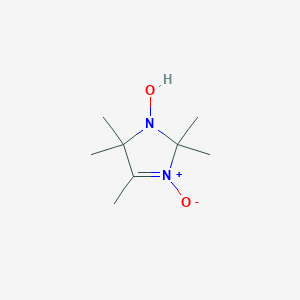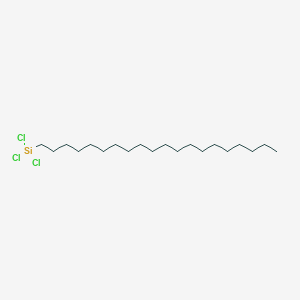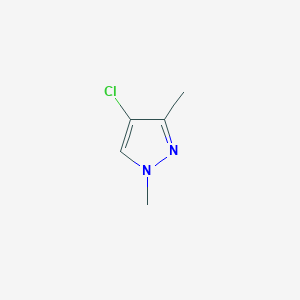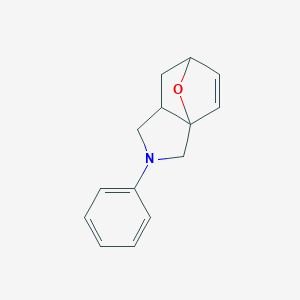
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells and the reduction of inflammation in inflammatory diseases.
Biochemical And Physiological Effects
Studies have shown that 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to a reduction in inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- in lab experiments is its high purity and ease of synthesis. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl-. One potential direction is the investigation of its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further research could be done to elucidate its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-cancer agent and anti-inflammatory agent make it a valuable compound for further research. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- can be achieved through several methods. One of the most commonly used methods is the reaction of 3,4-dihydroisoquinoline-1(2H)-carboxylic acid with phenylacetylene in the presence of palladium on carbon and triethylamine. This method yields a high purity product and is relatively easy to perform.
Scientific Research Applications
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and has been investigated for its potential as a treatment for inflammatory diseases.
properties
CAS RN |
17960-73-5 |
|---|---|
Product Name |
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- |
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-phenyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene |
InChI |
InChI=1S/C14H15NO/c1-2-4-12(5-3-1)15-9-11-8-13-6-7-14(11,10-15)16-13/h1-7,11,13H,8-10H2 |
InChI Key |
SFAYZPMRYHGFNC-UHFFFAOYSA-N |
SMILES |
C1C2CN(CC23C=CC1O3)C4=CC=CC=C4 |
Canonical SMILES |
C1C2CN(CC23C=CC1O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



